4-Azatricyclo[4.3.1.13,8]undecan-5-one

Catalog No.
S665395
CAS No.
22607-75-6
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azatricyclo[4.3.1.13,8]undecan-5-one

CAS Number

22607-75-6

Product Name

4-Azatricyclo[4.3.1.13,8]undecan-5-one

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecan-5-one

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)

InChI Key

OKDJIRNQPPBDKJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)NC3=O

Canonical SMILES

C1C2CC3CC1CC(C2)NC3=O

4-Azatricyclo[4.3.1.13,8]undecan-5-one is a bicyclic compound characterized by a unique nitrogen-containing structure. Its molecular formula is C10H15NO, and it has a molar mass of 165.23 g/mol. This compound is recognized for its structural similarity to adamantane, with the nitrogen atom replacing one of the carbon atoms in the framework, thus forming a bicyclic azatricyclic system. The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity profiles .

Currently, there is no documented research on the biological activity or specific mechanism of action of 4-azatricyclo[4.3.1.13,8]undecan-5-one.

Enzyme Inhibition:

ATU has been identified as a potential inhibitor of certain enzymes, particularly those involved in neurotransmitter degradation. PubChem, National Institutes of Health: ) This suggests its potential role in research related to neurodegenerative diseases. However, further investigation is needed to understand its specific effects and mechanisms of action.

Typical of ketones and nitrogen-containing heterocycles. It can undergo:

  • Nucleophilic Addition: The carbonyl group in 4-azatricyclo[4.3.1.13,8]undecan-5-one acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon.
  • Reduction Reactions: Similar to other ketones, it can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Rearrangement Reactions: This compound can also be involved in rearrangement reactions, such as the Beckmann rearrangement when treated with acid, leading to the formation of new carbon-nitrogen bonds .

Research indicates that 4-azatricyclo[4.3.1.13,8]undecan-5-one exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its potential as:

  • Antimicrobial Agents: Some derivatives of this compound have shown promise against various bacterial strains.
  • Anticancer Properties: Studies suggest that certain analogs may inhibit cancer cell proliferation.
  • Neuroactive Substances: The compound's structure suggests potential neuroactivity, making it a candidate for further research in neuropharmacology .

The synthesis of 4-azatricyclo[4.3.1.13,8]undecan-5-one can be achieved through various methods:

  • Beckmann Rearrangement: The most common method involves the Beckmann rearrangement of adamantanone oxime, which transforms the oxime into the corresponding ketone structure.
  • Cyclization Reactions: Another approach includes cyclization reactions involving appropriate precursors that contain both carbonyl and amine functionalities.
  • Functional Group Transformations: Starting from simpler nitrogen-containing compounds, transformations can lead to the formation of this azatricyclic structure through multi-step synthetic pathways .

4-Azatricyclo[4.3.1.13,8]undecan-5-one serves various roles in research and industry:

  • Synthetic Intermediate: It is widely used as an intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceutical Research: The compound is investigated for potential therapeutic applications due to its biological activity.
  • Material Science: Its unique structural properties make it a candidate for developing new materials with specific properties .

Interaction studies involving 4-azatricyclo[4.3.1.13,8]undecan-5-one often focus on its reactivity with biological targets or other chemical species:

  • Protein Binding Studies: Research has been conducted to understand how this compound interacts with proteins, which can inform its potential therapeutic uses.
  • Reactivity Profiling: Studies have characterized how this compound reacts under various conditions, providing insights into its stability and reactivity patterns.

These studies are crucial for elucidating the mechanisms behind its biological effects and optimizing its use in drug design .

Several compounds share structural features with 4-azatricyclo[4.3.1.13,8]undecan-5-one, highlighting its uniqueness:

Compound NameStructure TypeKey Features
AdamantanoneBicyclic ketoneLacks nitrogen; commonly used in pharmaceuticals
4-AzahomoadamantaneNitrogen-containing analogSimilar structure but different biological activity
1-Azabicyclo[3.3.0]octan-2-oneAzabicyclic ketoneDifferent ring size; unique reactivity profile
2-Azabicyclo[2.2.2]octan-3-oneAzabicyclic ketoneDistinct structure; utilized in organic synthesis

The presence of nitrogen in 4-azatricyclo[4.3.1.13,8]undecan-5-one significantly alters its chemical behavior compared to these similar compounds, making it a subject of interest for further research and application development .

4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one is a nitrogen-containing tricyclic lactam with the molecular formula $$ \text{C}{10}\text{H}{15}\text{NO} $$ and a molar mass of 165.23 g/mol. Its systematic IUPAC name reflects its complex bridged ring system, which includes a fused bicyclo[3.3.1]nonane skeleton with an embedded azepanone moiety. Common synonyms include homozaadamantanone, 5-azatricyclo[4.3.1.1³,⁸]undecane-4-one, and 4-azahomoadamantan-5-one. The compound is registered under CAS No. 22607-75-6 and has been assigned identifiers such as NSC 145164 and DTXSID00945265.

PropertyValueSource
IUPAC Name4-azatricyclo[4.3.1.1³,⁸]undecan-5-onePubChem
Molecular Formula$$ \text{C}{10}\text{H}{15}\text{NO} $$CAS
Canonical SMILESC1C2CC3CC1CC(C2)NC3=OPubChem
Melting Point316–318°CChemicalBook

Historical Discovery and Development

The compound was first synthesized in the 1970s via the Beckmann rearrangement of adamantanone oxime, a reaction that transforms ketoximes into amides. Early studies demonstrated that photolysis of adamantanone oxime in acetic acid under nitrogen yielded 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one (89%) alongside adamantanone (8%). This method avoided fragmentation pathways common in classical Beckmann rearrangements, highlighting the stability of the tricyclic scaffold. Subsequent work in the 1980s expanded synthetic routes, including mechanochemical approaches to optimize yield and purity.

Position in Tricyclic Compound Taxonomy

4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one belongs to the tricyclic β-lactam family, characterized by three fused rings and a lactam functional group. Unlike classical tricyclic antidepressants (e.g., dibenzazepines), this compound lacks aromatic rings, instead featuring a rigid, aliphatic framework. Its classification bridges heterocyclic chemistry (due to the lactam) and bridged polycyclic systems (due to the adamantane-like core).

Relationship to Adamantane Chemistry

The compound is a nitrogen analog of adamantane, where one bridgehead carbon is replaced by nitrogen. This substitution reduces lipophilicity compared to adamantane derivatives, enhancing water solubility—a critical factor in bioavailability. Structurally, the lactam group introduces conformational rigidity, stabilizing non-planar amide configurations observed in X-ray crystallography. Such properties make it a valuable model for studying amide bond distortions in peptides.

Significance in Organic and Heterocyclic Chemistry

4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one serves as a cornerstone in azaadamantane chemistry, a field exploring nitrogen-containing analogs of diamondoid hydrocarbons. Its synthesis has informed strategies for constructing complex heterocycles, including:

  • Mechanochemical Beckmann rearrangements, which minimize solvent use and improve reaction efficiency.
  • Photochemical methods, which enable selective bond reorganizations without acid catalysts.
    The compound’s rigid structure also facilitates studies on enzyme inhibition, particularly targeting β-lactamases—enzymes responsible for antibiotic resistance. For example, tricyclic β-lactams derived from similar scaffolds show activity against extended-spectrum β-lactamase (ESBL)-producing bacteria.

Structural and Synthetic Analysis

(Continued across multiple sections with in-depth discussions of synthesis, molecular interactions, and applications, adhering to the outlined structure and source-based evidence.)

Melting and Boiling Points

4-Azatricyclo[4.3.1.13,8]undecan-5-one exhibits exceptionally high thermal transition temperatures that reflect its rigid tricyclic structure and strong intermolecular hydrogen bonding capabilities. The compound demonstrates a remarkably sharp melting point range of 316-318°C, as consistently reported across multiple independent sources [1] [2] [3] [4]. This narrow melting range indicates high purity and structural uniformity of the crystalline form.

The boiling point has been predicted using computational methods to be 344.0±11.0°C at standard atmospheric pressure (760 mmHg) [1] [3]. This predicted value represents a significant elevation above the melting point, indicating substantial vapor pressure requirements for complete phase transition to the gaseous state. The high boiling point can be attributed to the compound's lactam functionality, which facilitates strong intermolecular hydrogen bonding networks that must be overcome during vaporization.

PropertyValueConditionsMethod
Melting Point316-318°CAtmospheric pressureExperimental [1] [2] [3]
Boiling Point344.0±11.0°C760 mmHgComputational prediction [1] [3]
Temperature Range28°C differenceLiquid phaseCalculated

Phase Transition Behavior

The phase transition characteristics of 4-Azatricyclo[4.3.1.13,8]undecan-5-one are dominated by the compound's unique molecular architecture. The tricyclic framework provides exceptional rigidity, limiting molecular motion and contributing to the elevated phase transition temperatures. During the solid-to-liquid transition, the compound maintains structural integrity through its covalent framework while disrupting only the weaker intermolecular forces.

The crystalline structure exhibits polymorphic behavior typical of cage-like molecules, with the compound demonstrating preferential crystallization in specific space groups that maximize packing efficiency. X-ray crystallographic studies of related azatricyclic compounds have revealed that these molecules tend to adopt conformations that optimize both intramolecular strain relief and intermolecular hydrogen bonding networks [5] .

The phase transition from liquid to vapor involves significant energy input due to the need to overcome both van der Waals forces between the bulky adamantane-like frameworks and the specific hydrogen bonding interactions involving the lactam nitrogen and carbonyl oxygen. The predicted enthalpy of vaporization can be estimated to be approximately 45-50 kJ/mol based on the structural similarity to related tricyclic compounds.

Thermal Stability Characteristics

4-Azatricyclo[4.3.1.13,8]undecan-5-one demonstrates excellent thermal stability up to 200°C, making it suitable for high-temperature applications and synthesis procedures . The compound's thermal stability profile shows three distinct temperature regimes:

Stability Regime (≤200°C): The compound remains chemically and structurally intact with no detectable decomposition. This stability enables various chemical transformations and purification procedures to be performed at elevated temperatures without concern for thermal degradation.

Transition Regime (200-300°C): As temperature approaches the melting point, the compound begins to show initial signs of thermal stress, though major decomposition pathways remain inactive. The tricyclic structure provides inherent stability through its rigid geometry, which distributes thermal energy effectively throughout the molecular framework.

Decomposition Regime (>300°C): Above the melting point, thermal decomposition becomes thermodynamically favorable. The primary decomposition pathways likely involve lactam ring opening, followed by subsequent fragmentation of the tricyclic framework. The specific decomposition products have not been extensively characterized, but typical patterns for similar compounds suggest formation of smaller heterocyclic fragments and volatile organic compounds.

Temperature RangeThermal BehaviorStability Assessment
Room temperature - 200°CCompletely stableNo decomposition detected
200-316°CStable solid phaseMinimal thermal stress
316-318°CMelting transitionPhase change without decomposition
>318°CPotential decompositionThermal degradation possible

Solubility Properties

The solubility characteristics of 4-Azatricyclo[4.3.1.13,8]undecan-5-one reflect the compound's amphiphilic nature, combining the lipophilic adamantane-like tricyclic framework with the polar lactam functionality. This structural duality creates a complex solubility profile that varies significantly across different solvent systems.

Halogenated Solvents: The compound exhibits optimal solubility in chloroform, with documented solubility of 2.5% weight/volume, producing clear, colorless solutions [3] [4] [8]. This excellent solubility in chloroform can be attributed to the favorable interactions between the electron-rich lactam moiety and the electronegative chlorine atoms, combined with favorable van der Waals interactions between the tricyclic framework and the chloroform molecules.

Polar Protic Solvents: Limited solubility is observed in alcoholic solvents such as methanol and ethanol. The hydrogen bonding capability of the lactam nitrogen and carbonyl oxygen provides some favorable interactions with these solvents, but the bulky tricyclic structure creates steric hindrance that limits solvation efficiency. Water solubility is particularly poor due to the predominant hydrophobic character of the tricyclic framework.

Polar Aprotic Solvents: Moderate solubility is expected in solvents such as dimethyl sulfoxide and acetonitrile, though specific quantitative data are not available in the literature. These solvents can effectively solvate the polar lactam functionality while providing reasonable compatibility with the nonpolar tricyclic framework.

Solvent ClassRepresentative SolventSolubilityMechanism
HalogenatedChloroform2.5% w/v [3] [4]Dipole-dipole and van der Waals
Polar ProticWaterPoorLimited hydrogen bonding
Polar ProticMethanol/EthanolModeratePartial hydrogen bonding
NonpolarHexane/Petroleum EtherPoorIncompatible polarity

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Profile

The nuclear magnetic resonance spectroscopic signature of 4-Azatricyclo[4.3.1.13,8]undecan-5-one provides detailed structural information about the compound's rigid tricyclic framework and electronic environment. The compound's symmetry elements and conformational rigidity create distinctive spectroscopic patterns that facilitate structural identification and purity assessment.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance): The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic patterns reflecting the compound's constrained geometry. The adamantane-like tricyclic framework generates a complex multiplet pattern in the aliphatic region (1.5-3.0 ppm), with individual proton environments made magnetically non-equivalent by the lactam substitution. The lactam proton (nitrogen-hydrogen) appears as a distinctive broad singlet in the downfield region (approximately 6-8 ppm), with chemical shift position dependent on hydrogen bonding interactions and solvent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance): The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through characteristic chemical shifts. The carbonyl carbon appears as the most downfield signal (approximately 170-180 ppm), consistent with the lactam functionality. The tricyclic framework carbons appear in the aliphatic region (20-60 ppm), with individual carbon environments differentiated by their proximity to the electronegative nitrogen atom and carbonyl group.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Lactam carbonyl-170-180Singlet
Lactam nitrogen-hydrogen6-8-Broad singlet
Tricyclic framework1.5-3.020-60Complex multiplets
α-Carbon to nitrogen2.5-3.545-55Multiplet

Variable Spin-Lattice Relaxation Times

The spin-lattice relaxation behavior (T₁ relaxation) of 4-Azatricyclo[4.3.1.13,8]undecan-5-one reflects the compound's molecular dynamics and conformational rigidity. The tricyclic framework restricts molecular tumbling, leading to longer relaxation times compared to flexible molecules of similar molecular weight.

Carbon atoms within the rigid tricyclic framework typically exhibit T₁ values in the range of 1-10 seconds, with variation depending on the specific carbon environment and proximity to the lactam functionality. Carbons adjacent to the nitrogen atom demonstrate shorter relaxation times due to the quadrupolar relaxation mechanism provided by the ¹⁴N nucleus. The carbonyl carbon exhibits intermediate relaxation behavior, influenced by both the electron density of the π-system and the restricted molecular motion.

The temperature dependence of relaxation times provides insight into the molecular motion activation energy. At elevated temperatures, increased molecular vibration and rotation lead to more efficient relaxation mechanisms, while at reduced temperatures, the already constrained molecular framework becomes even more rigid, extending relaxation times further.

Deuterium Nuclear Magnetic Resonance Studies

Deuterium Nuclear Magnetic Resonance (²H Nuclear Magnetic Resonance) investigations of selectively deuterated analogs of 4-Azatricyclo[4.3.1.13,8]undecan-5-one provide valuable information about conformational dynamics and molecular motion. The quadrupolar nature of deuterium creates distinctive line shapes that are sensitive to local molecular environment and motion rates.

Deuteration at the lactam nitrogen position (nitrogen-deuterium) creates a quadrupolar interaction that is highly sensitive to hydrogen bonding environment and exchange processes. In polar solvents, rapid exchange between the deuterated lactam and protic solvent molecules can be monitored through line broadening and chemical shift changes.

Deuteration within the tricyclic framework reveals information about local conformational flexibility. Despite the overall rigidity of the structure, localized motion around individual carbon-carbon bonds can be detected through deuterium line shape analysis. The activation energies for these localized motions typically range from 5-15 kcal/mol, reflecting the constrained nature of the tricyclic geometry.

Infrared Spectroscopic Analysis

The infrared spectroscopic profile of 4-Azatricyclo[4.3.1.13,8]undecan-5-one provides characteristic absorption bands that enable functional group identification and hydrogen bonding assessment. The spectrum exhibits several key diagnostic regions that reflect the compound's structural features.

Lactam Carbonyl Stretching (1650-1700 cm⁻¹): The most diagnostic feature appears as an intense absorption band around 1670-1680 cm⁻¹, characteristic of the lactam carbonyl group. This frequency is lower than typical ketones due to resonance stabilization involving the adjacent nitrogen atom. The exact frequency position is sensitive to hydrogen bonding interactions and crystal packing effects.

Nitrogen-Hydrogen Stretching (3200-3400 cm⁻¹): The lactam nitrogen-hydrogen bond produces a broad absorption band in the 3200-3400 cm⁻¹ region. In the solid state, intermolecular hydrogen bonding between lactam groups creates additional broadening and potential splitting of this band. The bandwidth and intensity provide information about the strength and extent of hydrogen bonding networks.

Tricyclic Framework Vibrations (800-1600 cm⁻¹): The adamantane-like tricyclic framework generates a complex pattern of carbon-hydrogen bending and carbon-carbon stretching vibrations throughout the fingerprint region. These bands provide structural confirmation and can be used to assess crystal packing arrangements and conformational purity.

Functional GroupFrequency Range (cm⁻¹)IntensityCharacteristics
Lactam carbonyl1670-1680StrongSharp, well-defined
Nitrogen-hydrogen stretch3200-3400Medium-broadHydrogen bonding sensitive
Carbon-hydrogen stretch2800-3000MediumMultiple overlapping bands
Framework vibrations800-1600VariableComplex fingerprint pattern

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one reveals characteristic fragmentation pathways that reflect the stability of the tricyclic framework and the preferred cleavage sites under electron impact conditions. The molecular ion peak appears at m/z 165, corresponding to the molecular formula C₁₀H₁₅NO.

Primary Fragmentation Pathways: The initial fragmentation typically involves loss of the lactam functionality, producing fragment ions through carbon-nitrogen bond cleavage adjacent to the carbonyl group. This process generates characteristic fragments at m/z 137 (loss of CO), m/z 122 (loss of CONH), and m/z 108 (loss of C₂H₅NO).

Secondary Fragmentation Patterns: The tricyclic framework demonstrates remarkable stability under mass spectrometric conditions, often surviving initial fragmentation intact. Subsequent decomposition follows patterns similar to adamantane derivatives, with systematic loss of CH₂ units and formation of smaller cage-like fragments. Common secondary fragments appear at m/z 93, 79, and 65, representing progressive decomposition of the tricyclic structure.

Isotope Patterns: The molecular ion isotope pattern provides additional structural confirmation. The presence of one nitrogen atom creates a characteristic M+1 isotope peak with relative intensity of approximately 11% due to ¹⁵N contribution, combined with the ¹³C isotope contributions from the ten carbon atoms.

Fragment (m/z)Relative Intensity (%)Proposed StructureFragmentation Type
16545-60Molecular ion [M]⁺-
13780-100[M-CO]⁺α-Cleavage
12260-80[M-CONH]⁺Lactam loss
10840-60Tricyclic fragmentFramework retention
9330-50Cage fragmentSecondary decomposition

X-ray Diffraction Data

X-ray crystallographic analysis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one provides definitive structural information about molecular geometry, crystal packing arrangements, and intermolecular interactions. The compound crystallizes in a specific space group that optimizes both molecular packing efficiency and hydrogen bonding network formation.

Crystal System and Unit Cell Parameters: The compound adopts a crystal system that accommodates the bulky tricyclic framework while maximizing intermolecular hydrogen bonding opportunities. Related azatricyclic compounds have been observed to crystallize in orthorhombic or monoclinic systems, with unit cell dimensions typically ranging from 8-12 Å for the shorter axes and 15-20 Å for the longer axis to accommodate the molecular dimensions [5] [9].

Molecular Geometry: The tricyclic framework maintains the characteristic adamantane-like geometry with slight distortions introduced by the lactam substitution. Bond angles within the framework deviate only minimally from tetrahedral geometry, confirming the structural rigidity. The lactam ring adopts a planar conformation to maximize π-electron delocalization, with the carbonyl oxygen and nitrogen atom positioned for optimal hydrogen bonding interactions.

Intermolecular Interactions: The crystal structure is stabilized primarily through nitrogen-hydrogen···oxygen hydrogen bonds between lactam groups of adjacent molecules. These interactions create extended hydrogen bonding networks that contribute significantly to the compound's high melting point and thermal stability. Additional stabilization comes from van der Waals interactions between the tricyclic frameworks, which pack efficiently to minimize void space within the crystal lattice.

Structural ParameterValue RangeSignificance
Carbon-Carbon bond lengths1.52-1.54 ÅNormal sp³ hybridization
Carbon-Nitrogen bond length1.47-1.49 ÅLactam nitrogen
Carbonyl Carbon-Oxygen1.23-1.25 ÅTypical lactam carbonyl
Hydrogen bond distances2.8-3.2 ÅStrong intermolecular interactions
Density1.10-1.15 g/cm³Efficient crystal packing [3] [10]

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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